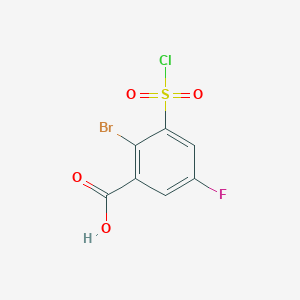

2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid

Description

2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid is a halogenated benzoic acid derivative featuring a bromo (-Br), chlorosulfonyl (-SO₂Cl), and fluoro (-F) substituent on the aromatic ring. This compound is part of a broader class of halogenated aromatics, which are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and ability to undergo cross-coupling reactions. The chlorosulfonyl group enhances electrophilicity, making it a versatile precursor for sulfonamide or sulfonate derivatives, while the fluorine atom influences electronic properties and metabolic stability .

Properties

IUPAC Name |

2-bromo-3-chlorosulfonyl-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO4S/c8-6-4(7(11)12)1-3(10)2-5(6)15(9,13)14/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINRMMAOSLWBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, m-fluorobenzotrifluoride, undergoes nitration using sulfuric acid as a solvent to form 4-fluoro-2-trifluoromethyl nitrobenzene.

Bromination: The nitro compound is then brominated using dibromohydantoin in sulfuric acid to introduce the bromine atom.

Reduction: The nitro group is reduced to an amine using reduced iron powder in the presence of acetic acid or ammonium chloride.

Deamination: The amine group is removed through deamination in hypophosphorous acid.

Separation and Hydrolysis: The intermediate product is separated and hydrolyzed using sulfuric acid to yield this compound.

Chemical Reactions Analysis

2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, altering the oxidation state of sulfur.

Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like iron powder for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Physical Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | CAS RN |

|---|---|---|---|---|

| 2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid | -Br, -SO₂Cl, -F (positions 2,3,5) | ~289.53 (calculated) | N/A | Not provided |

| p-(Chlorosulfonyl)benzoic acid | -SO₂Cl (para), -COOH | 220.63 | 230 | 10130-89-9 |

| 3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid | -Br, -SO₂F, -COOH (positions 3,5) | ~291.53 (calculated) | N/A | 2703780-96-3 |

| 2-Bromo-5-(trifluoromethyl)benzoic acid | -Br, -CF₃ (positions 2,5) | 267.02 | N/A | 927637-85-2 |

| 2-Bromo-4-fluoro-5-methylbenzoic acid | -Br, -F, -CH₃ (positions 2,4,5) | 247.03 | N/A | 1003709-54-3 |

Key Observations :

- Chlorosulfonyl vs. Fluorosulfonyl : The replacement of -SO₂Cl with -SO₂F (as in 3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid) reduces electrophilicity but enhances hydrolytic stability due to fluorine’s lower leaving-group propensity .

- Trifluoromethyl Substitution : 2-Bromo-5-(trifluoromethyl)benzoic acid lacks the reactive sulfonyl group, making it less suitable for nucleophilic substitution but more lipophilic, which is advantageous in drug design .

- Methyl vs. Sulfonyl Groups : 2-Bromo-4-fluoro-5-methylbenzoic acid exhibits lower acidity (pKa ~2.5–3.0) compared to sulfonyl-containing analogs (pKa ~1.0–1.5) due to the electron-donating nature of -CH₃ .

Table 2: Reactivity in Common Reactions

| Compound | Nucleophilic Substitution (SO₂Cl) | Cross-Coupling (Br) | Sulfonamide Formation |

|---|---|---|---|

| This compound | High (via -SO₂Cl) | Moderate (Br active) | Yes |

| p-(Chlorosulfonyl)benzoic acid | High | No | Yes |

| 2-Bromo-5-(trifluoromethyl)benzoic acid | No | High (Br active) | No |

Key Findings :

- The chlorosulfonyl group in the target compound enables sulfonamide formation, a reaction critical in protease inhibitor synthesis .

- Bromine at position 2 allows Suzuki-Miyaura cross-coupling, though steric hindrance from adjacent substituents may reduce efficiency compared to less-substituted analogs like 2-Bromo-5-fluorobenzoic acid .

Commercial Availability and Pricing

- p-(Chlorosulfonyl)benzoic acid : Priced at JPY 52,600 for 25g (2022 data), reflecting its utility in bulk sulfonation reactions .

- 2-Bromo-5-(trifluoromethyl)benzoic acid: Limited pricing data available, but trifluoromethyl analogs are typically 20–30% more expensive due to synthetic complexity .

- Target Compound : Likely priced higher than p-(chlorosulfonyl)benzoic acid due to additional halogenation steps and niche applications .

Biological Activity

2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid is a complex aromatic carboxylic acid derivative characterized by the presence of bromine, chlorine, fluorine, and a sulfonyl group attached to the benzene ring. Its molecular formula is C7H3BrClFO4S, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

The compound can be synthesized through a multi-step process involving nitration, bromination, reduction, deamination, and hydrolysis. This synthetic route typically starts with m-fluorobenzotrifluoride as the precursor. The steps are as follows:

- Nitration : Nitration of m-fluorobenzotrifluoride using sulfuric acid.

- Bromination : Introduction of bromine via dibromohydantoin in sulfuric acid.

- Reduction : Reduction of the nitro group to an amine using reduced iron powder.

- Deamination : Removal of the amine group through deamination with hypophosphorous acid.

- Hydrolysis : Final hydrolysis to yield this compound.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain derivatives effectively inhibited the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. The compound's ability to interact with cellular targets makes it a candidate for further investigation in cancer therapy.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against targets involved in disease processes. For example, its derivatives have been evaluated for inhibitory activity against kinases and other enzymes linked to cancer progression and inflammation.

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives from this compound and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains.

Investigation into Anticancer Mechanisms

Another significant study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The research found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated around 25 µM. Mechanistic studies suggested that this effect was mediated through apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Bromo-4-chlorobenzoic acid | Structure | Moderate antibacterial properties |

| 3-Bromo-5-fluorobenzoic acid | Structure | Potential anticancer activity |

| 2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid | Structure | Similar enzyme inhibition profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.